Cas no 13037-88-2 (4-Hexadecyloxyphenol)
4-Hexadecyloxyphenol Chemical and Physical Properties
Names and Identifiers
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- p-Hexadecyloxyphenol
- 4-hexadecoxyphenol
- 4-Hexadecyloxyphenol
- 4-(Hexadecyloxy)phenol
- 4-(n-hexadecyloxy) phenol
- Phenol,4-(hexadecyloxy)
- p-hexadecoxyphenol
- 4-(hexadecyloxy)-
- SCHEMBL338173
- p-(Hexadecyloxy)phenol
- 4-n-hexadecyloxyphenol
- 13037-88-2
- DTXSID90402599
- CWTMUDGIRYDDHJ-UHFFFAOYSA-N
- Phenol, 4-(hexadecyloxy)-
- AKOS015911865
- 4-N-HEXADECYLOXYPHENOL,98%
-
- Inchi: 1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19,23H,2-15,20H2,1H3
- InChI Key: CWTMUDGIRYDDHJ-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)O)CCCCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 334.28700
- Monoisotopic Mass: 334.287
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 16
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.4
- Topological Polar Surface Area: 29.5A^2
Experimental Properties
- Density: 0.93
- Boiling Point: 453.4°Cat760mmHg
- Flash Point: 164.9°C
- Refractive Index: 1.492
- PSA: 29.46000
- LogP: 7.25230
4-Hexadecyloxyphenol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Hexadecyloxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H378820-50mg |
4-Hexadecyloxyphenol |
13037-88-2 | 50mg |
$161.00 | 2023-05-18 | ||
| TRC | H378820-250mg |
4-Hexadecyloxyphenol |
13037-88-2 | 250mg |
$655.00 | 2023-05-18 | ||
| TRC | H378820-500mg |
4-Hexadecyloxyphenol |
13037-88-2 | 500mg |
$ 1200.00 | 2023-09-07 |
4-Hexadecyloxyphenol Related Literature
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Shilin Zhang,Kaijun Luo,Hao Geng,Hailiang Ni,Haifeng Wang,Quan Li Dalton Trans. 2017 46 899
Additional information on 4-Hexadecyloxyphenol
Chemical Profile of 4-Hexadecyloxyphenol (CAS No. 13037-88-2)
4-Hexadecyloxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 13037-88-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its long hydrophobic chain (hexadecyl) attached to a hydroxyphenol core, exhibits unique physicochemical properties that make it a valuable candidate for various applications, particularly in drug delivery systems and bioimaging technologies. The molecular structure of 4-Hexadecyloxyphenol combines the lipophilic nature of the hexadecyl group with the hydrophilic properties of the phenolic hydroxyl group, creating a bifunctional entity with potential utility in multiple domains.
The synthesis of 4-Hexadecyloxyphenol typically involves the reaction of p-hydroxybenzoic acid or its derivatives with hexadecyl halides under controlled conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the yield and purity of the final product. These techniques not only improve efficiency but also allow for modifications to the molecular structure, enabling fine-tuning of its biological activity. The compound's stability under various environmental conditions, including temperature and pH variations, further underscores its suitability for industrial and research applications.
In recent years, 4-Hexadecyloxyphenol has been extensively studied for its potential role in pharmaceutical formulations. Its amphiphilic nature makes it an excellent candidate for developing novel drug delivery systems, particularly those designed for targeted therapy. Research has demonstrated that this compound can enhance the solubility and bioavailability of poorly water-soluble drugs, thereby improving therapeutic efficacy. Moreover, its ability to form micelles or nanoparticles in aqueous media has been explored as a means to deliver payloads to specific cellular compartments, such as tumor cells or sites of inflammation.
One of the most compelling aspects of 4-Hexadecyloxyphenol is its application in bioimaging and diagnostic tools. The compound's ability to emit fluorescence upon excitation with specific wavelengths makes it useful for developing contrast agents for magnetic resonance imaging (MRI) and other imaging modalities. Studies have shown that when incorporated into lipid-based nanoparticles, 4-Hexadecyloxyphenol can provide real-time visualization of biological processes, aiding in early detection and monitoring of diseases. This capability is particularly valuable in oncology, where precise localization of tumors is crucial for effective treatment planning.
The pharmacological properties of 4-Hexadecyloxyphenol have also been investigated in detail. Preliminary studies suggest that this compound exhibits antioxidant and anti-inflammatory effects, which could be harnessed for therapeutic purposes. The phenolic hydroxyl group is known to participate in redox reactions, making it an effective scavenger of reactive oxygen species (ROS). Additionally, the hexadecyl moiety may contribute to membrane interactions, potentially influencing cell signaling pathways relevant to inflammatory responses. These findings open up avenues for exploring 4-Hexadecyloxyphenol as a lead compound for developing novel therapeutics targeting chronic inflammatory diseases.
Advances in computational chemistry have further enhanced our understanding of 4-Hexadecyloxyphenol's interactions with biological targets. Molecular docking studies have identified potential binding sites on proteins associated with metabolic disorders and neurodegenerative diseases. These insights have guided experimental efforts to optimize the compound's structure for improved binding affinity and selectivity. By leveraging computational tools alongside traditional wet chemistry approaches, researchers can accelerate the discovery process and identify promising candidates for further development.
The environmental impact of 4-Hexadecyloxyphenol has also been a focus of research. Studies have assessed its biodegradability and ecotoxicity under various conditions. The long hydrophobic chain may pose challenges to degradation in aquatic environments, necessitating careful consideration in its application and disposal. However, modifications to the molecular structure can mitigate these concerns while retaining its desired biological properties. Sustainable synthetic routes and green chemistry principles are being explored to minimize environmental footprint throughout the lifecycle of this compound.
In conclusion,4-Hexadecyloxyphenol (CAS No. 13037-88-2) represents a multifaceted compound with significant potential in pharmaceuticals, bioimaging, and drug delivery systems. Its unique physicochemical properties stem from its bifunctional structure, which combines lipophilicity with hydrophilicity. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this compound remains at the forefront of chemical biology innovation. As our understanding deepens,4-Hexadecyloxyphenol is poised to play an increasingly important role in addressing complex biological challenges and improving human health.